n-decylmethyldichlorosilane
Description
Contextualization within the Field of Organosilicon Chemistry
Organosilicon chemistry, a field that bridges organic and inorganic chemistry, focuses on compounds containing carbon-silicon bonds. chemicalbook.com These compounds often exhibit unique properties, such as thermal stability, water resistance, and excellent electrical insulation, making them valuable in a wide range of applications. chemicalbook.com The foundations of modern organosilicon industry were laid in the 1940s with the development of direct synthesis methods for chlorosilanes. chemicalbook.commdpi.com
n-Decylmethyldichlorosilane (C₁₁H₂₄Cl₂Si) is a member of the organosilicon family, specifically a diorganodichlorosilane. wikipedia.orggelest.com Its structure, featuring a long n-decyl chain and a methyl group attached to a silicon atom that is also bonded to two chlorine atoms, gives it a unique combination of reactivity and hydrophobicity. gelest.com The reactive Si-Cl bonds are susceptible to hydrolysis and condensation reactions, forming the basis for its use in synthesizing silicone-based polymers and surface-modifying agents.
Significance of Dichlorosilanes in Contemporary Materials Science
Dichlorosilanes, such as this compound, are crucial precursors in the synthesis of a vast array of organosilicon materials. wiley-vch.de Materials science, an interdisciplinary field, leverages knowledge from chemistry, physics, and engineering to create new materials with specific functionalities. interesjournals.orgcutn.ac.in The central tenet of materials science is that a material's processing determines its structure, which in turn dictates its properties and performance. cutn.ac.in
The significance of dichlorosilanes lies in their ability to undergo polycondensation to form polysiloxanes, commonly known as silicones. wiley-vch.de These polymers, with their inorganic-organic hybrid nature, bridge the gap between traditional inorganic and organic polymers, offering a unique combination of properties. wiley-vch.de The hydrolysis of dichlorosilanes, like dimethyldichlorosilane, leads to the formation of linear and cyclic siloxane chains, which are the building blocks of silicone polymers. wikipedia.org This process is fundamental to the silicone industry, which was valued at over $10 billion annually in 2005. wikipedia.org
In practical applications, dichlorosilanes are used to modify surfaces, for instance, to prevent the adsorption of micro-particles on glass. wikipedia.org The ability to tailor the organic substituents on the silicon atom allows for the fine-tuning of material properties, making dichlorosilanes versatile building blocks in materials science. wiley-vch.de
Historical Development and Emerging Trends in this compound Research
The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane. chemicalbook.com However, significant progress was made with the work of Frederick Kipping on diorganodichlorosilanes. wikipedia.org The major breakthrough came in the 1940s with the independent discovery of the direct synthesis process by Eugene Rochow and Richard Müller, which enabled the large-scale industrial production of organosilanes. mdpi.com This process, known as the Müller-Rochow process, remains a cornerstone of the silicone industry. mdpi.com
Research interest in the direct synthesis of organosilicon compounds has seen a significant increase since the turn of the 21st century. mdpi.com While historical research focused on the fundamental synthesis and properties of compounds like this compound, emerging trends point towards more specialized applications.
Current research is exploring the use of this compound and similar organosilanes in advanced applications such as:
Surface Modification: The long decyl chain imparts significant hydrophobicity, making it a candidate for creating water-repellent surfaces. gelest.comgelest.com This is crucial for developing self-cleaning and anti-fouling materials.
Biomaterials: Organosilanes are being investigated for the surface functionalization of scaffolds in tissue engineering to improve biocompatibility and degradation kinetics. nih.gov
Nanotechnology: The ability to form self-assembled monolayers on various substrates makes organosilanes like this compound valuable in the fabrication of nanomaterials and nanodevices. interesjournals.orgscirp.org
Chromatography: Dichlorosilanes are used to modify the stationary phases in chromatography columns to achieve specific separation capabilities. nih.govund.edu
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₄Cl₂Si | gelest.com |
| Molar Mass | 255.31 g/mol | gelest.com |
| Appearance | Colorless liquid | wikipedia.org |
| Density | 0.960 g/cm³ | gelest.com |
| Boiling Point | 111.4 °C at 3 mmHg | gelest.com |
| Flash Point | 120 °C (248 °F) | gelest.com |
| Refractive Index | 1.4490 | gelest.com |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | gelest.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-decyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24Cl2Si/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVFNJHZBMHRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885003 | |
| Record name | Silane, dichlorodecylmethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18051-88-2 | |
| Record name | Dichlorodecylmethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18051-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodecylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorodecylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodecylmethyl- | |
| Source | EPA DSSTox | |
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| Record name | Dichlorodecylmethylsilane | |
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Synthetic Methodologies and Precursor Chemistry for N Decylmethyldichlorosilane
Established Synthetic Pathways to n-Decylmethyldichlorosilane
The most common and well-established methods for the industrial and laboratory-scale synthesis of this compound involve the formation of a silicon-carbon bond through either a Grignard reaction or a hydrosilylation process.
Grignard Reagent-Mediated Syntheses of Alkylchlorosilanes
The Grignard reaction is a versatile and widely employed method for creating carbon-silicon bonds. gelest.combyjus.com In the context of this compound synthesis, this pathway typically involves the reaction of a Grignard reagent, specifically n-decylmagnesium bromide, with methyltrichlorosilane (B1216827).
The Grignard reagent is prepared by reacting n-decyl bromide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comsigmaaldrich.com The resulting n-decylmagnesium bromide is then carefully added to a solution of methyltrichlorosilane. The reaction proceeds via nucleophilic substitution, where the n-decyl group from the Grignard reagent displaces one of the chlorine atoms on the methyltrichlorosilane molecule.
A general representation of this reaction is as follows:
C₁₀H₂₁Br + Mg → C₁₀H₂₁MgBr
C₁₀H₂₁MgBr + CH₃SiCl₃ → C₁₀H₂₁Si(CH₃)Cl₂ + MgBrCl
To favor the formation of the desired monosubstituted product, this compound, the stoichiometry and reaction conditions must be carefully controlled. gelest.com Reverse addition, where the Grignard reagent is added to an excess of the chlorosilane, is often employed to minimize the formation of di- and tri-substituted byproducts. gelest.com The choice of solvent is also crucial, with THF generally promoting faster reactions compared to diethyl ether due to its higher boiling point and better solvation of the magnesium species. gelest.comresearchgate.net
Hydrosilylation Reactions Utilizing Methyldichlorosilane (B44661) Precursors
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, represents another key synthetic route to this compound. rhhz.net This method involves the reaction of 1-decene (B1663960) with methyldichlorosilane in the presence of a catalyst, typically a platinum complex. rhhz.netrsc.org The reaction is highly atom-economical, as it involves the direct addition of the two reactants without the formation of byproducts.
The general reaction scheme is:
CH₂(CH₂)₇CH=CH₂ + HSi(CH₃)Cl₂ --(Catalyst)--> CH₃(CH₂)₉Si(CH₃)Cl₂
A variety of platinum-based catalysts have been shown to be effective for the hydrosilylation of 1-decene with methyldichlorosilane, including silica-supported platinum complexes. rhhz.netrsc.org These heterogeneous catalysts offer advantages in terms of ease of separation and reusability. rhhz.net Research has demonstrated that catalysts supported on materials functionalized with groups such as ethylenediaminetetraacetic acid (EDTA) or boronic acid can achieve high yields and regioselectivity, favoring the formation of the terminal (n-decyl) silane (B1218182) (β-adduct). rsc.orgsci-hub.sesci-hub.se
The reaction conditions, including temperature and catalyst loading, play a significant role in the efficiency of the hydrosilylation process. Studies have shown that temperatures around 60°C are often optimal for achieving high conversion rates. rsc.orgsci-hub.se
Advanced and Green Synthesis Approaches
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of organosilanes. Electrochemical methods represent a promising alternative to traditional synthetic routes.
Electrochemical Activation and Reductive Coupling Strategies for Chlorosilanes
Electrochemical synthesis offers a potential "green" pathway for the formation of silicon-carbon bonds, often proceeding under mild conditions without the need for stoichiometric organometallic reagents. researchgate.netnih.govresearchgate.net While specific research on the direct electrochemical synthesis of this compound is limited, the general principles of electrochemical reductive coupling of chlorosilanes can be applied.
This approach typically involves the electrochemical reduction of a chlorosilane at a cathode to generate a reactive silyl (B83357) anion intermediate. This anion can then react with an alkyl halide in the same electrochemical cell to form the desired silicon-carbon bond. Alternatively, a sacrificial metal anode (e.g., gold) can be used to generate metal ions that facilitate the reaction. chemistryviews.org
The key advantage of electrochemical methods is the potential to avoid the use of highly reactive and often pyrophoric Grignard reagents, leading to a safer and more environmentally benign process. researchgate.net Furthermore, these methods can sometimes offer unique selectivity compared to traditional approaches.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound is crucial for both laboratory-scale research and industrial production to maximize yield, minimize byproducts, and reduce costs. beilstein-journals.orgarxiv.orgnih.gov The optimization strategies are highly dependent on the chosen synthetic pathway.
In Grignard-based syntheses , key parameters for optimization include:
Stoichiometry: Precise control of the molar ratio of the Grignard reagent to methyltrichlorosilane is critical to favor monosubstitution.
Addition Rate and Temperature: Slow, controlled addition of the Grignard reagent at an optimal temperature helps to manage the exothermic nature of the reaction and improve selectivity.
Solvent: The choice of ether solvent can influence reaction rates and product distribution.
For hydrosilylation reactions , optimization efforts often focus on the catalyst system and reaction parameters:
Catalyst Selection: The nature of the platinum catalyst and its support significantly impacts activity and selectivity. Heterogeneous catalysts are often preferred for ease of recovery and reuse.
Catalyst Loading: Minimizing the amount of expensive platinum catalyst while maintaining high conversion is a key economic driver.
Temperature and Reaction Time: Finding the optimal temperature and reaction duration is essential to ensure complete reaction without promoting side reactions or catalyst degradation.
Recent advancements in high-throughput experimentation and machine learning are being applied to accelerate the optimization of chemical reactions, allowing for the rapid screening of a wide range of variables to identify the most efficient synthetic conditions. beilstein-journals.orgarxiv.orgsemanticscholar.org
Below is a table summarizing research findings on the hydrosilylation of 1-decene with methyldichlorosilane using different catalyst systems.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Regioselectivity (β-adduct) | Reference |
| Boronic acid-substituted silica (B1680970) supported Pt | 1-decene | Methyldichlorosilane | 91.4 - 98.9 | >93.2% | sci-hub.sesci-hub.se |
| SiO₂-EDTA-Pt | 1-decene | Methyldichlorosilane | >90 | >99% | rsc.orgrsc.org |
| SiO₂-DTPA-Pt | 1-decene | Methyldichlorosilane | >90 | >99% | rsc.orgrsc.org |
| SiO₂-NTA-Pt | 1-decene | Methyldichlorosilane | >90 | >99% | rsc.orgrsc.org |
Mechanistic Elucidations of N Decylmethyldichlorosilane Reactivity
Hydrolysis and Condensation Mechanisms of Organodichlorosilanes
The transformation of n-decylmethyldichlorosilane into a polysiloxane network is a two-step process involving hydrolysis followed by condensation. acs.org These reactions are critical in the synthesis of silicone polymers. libretexts.org
Role of Water and Protogenic Solvents in Silanol (B1196071) Formation
The initial step in the reaction of this compound is hydrolysis, where the Si-Cl bonds are cleaved and replaced by Si-OH (silanol) groups. This process is initiated by a nucleophilic attack on the silicon atom.
Water acts as the primary nucleophile in this reaction. youtube.com The oxygen atom of a water molecule, with its lone pairs of electrons, attacks the electrophilic silicon atom of the chlorosilane. youtube.com This is followed by the elimination of a chloride ion and a proton to form a silanol (Si-OH) group and hydrochloric acid (HCl). libretexts.org Given that this compound has two chlorine atoms, this hydrolysis step occurs twice to form the corresponding silanediol (B1258837), n-decylmethylsilanediol.
Kinetic studies on similar chlorosilanes have shown that the reaction can be first-order in chlorosilane and second-order in water. This suggests a mechanism where one water molecule acts as a nucleophile while a second water molecule assists in the process, possibly by facilitating proton transfer. wikipedia.org The mechanism can be catalyzed by either acids or bases. mdpi.com
Research indicates that the hydrolysis may proceed through a hypervalent intermediate, where the silicon atom transiently becomes five- or six-coordinate. wikipedia.org A proposed mechanism involves a pre-rate-determining nucleophilic attack by water to form a pentacoordinated intermediate, which is then attacked by a second water molecule in the rate-determining step to form a hexacoordinated species that decomposes to the silanol. wikipedia.org
Kinetics and Thermodynamics of Siloxane Network Formation
Following hydrolysis, the highly reactive silanol intermediates, such as n-decylmethylsilanediol, undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polymer. acs.org
This condensation can occur through two primary pathways:
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol Condensation: A silanol group reacts with an unhydrolyzed chlorosilane group (or an alkoxysilane group if alcohol is present) to form a siloxane bond and a molecule of HCl (or alcohol). ≡Si-OH + Cl-Si≡ → ≡Si-O-Si≡ + HCl
The kinetics of condensation are generally more complex than those of hydrolysis and are influenced by several factors, including pH, temperature, catalyst, solvent, and the concentration of water and silanols. nih.gov The reaction rates are affected by both steric and electronic effects of the substituents on the silicon atom. bohrium.com Base-catalyzed condensation is typically faster than acid-catalyzed condensation.
Interfacial Reaction Mechanisms on Hydroxyl-Terminated Substrates
This compound is frequently used to modify surfaces, particularly those that possess hydroxyl (-OH) groups, such as silica (B1680970), glass, and certain metal oxides. The reaction at the interface leads to the formation of a durable, covalently bonded organic layer.
Covalent Grafting via Si–O–Substrate Bond Formation
The fundamental mechanism for surface modification is analogous to the first step of hydrolysis. A surface hydroxyl group acts as a nucleophile, attacking the silicon atom of the this compound molecule. researchgate.net This results in the formation of a covalent silicon-oxygen bond between the silane (B1218182) and the substrate (Si-O-Substrate), with the concurrent release of a molecule of hydrogen chloride. semanticscholar.orgresearchgate.net
The reaction proceeds as follows: Substrate-OH + Cl₂Si(CH₃)C₁₀H₂₁ → Substrate-O-Si(Cl)(CH₃)C₁₀H₂₁ + HCl
The second chlorine atom on the silicon remains reactive. It can subsequently react with an adjacent surface hydroxyl group, leading to a bidentate attachment, or it can react with ambient water to form a silanol group (Si-OH). This newly formed silanol can then condense with a silanol on an adjacent grafted molecule, creating lateral Si-O-Si cross-links. This process results in the formation of a self-assembled monolayer (SAM) on the substrate. The long n-decyl chains orient away from the surface, creating a new interface with distinct properties, such as hydrophobicity.
Influence of Surface Energetics and Hydroxyl Group Density
The success and quality of the grafted silane layer are highly dependent on the condition of the substrate surface.
Hydroxyl Group Density: The concentration of hydroxyl groups on the substrate surface is a critical parameter that directly influences the potential grafting density of the silane. mdpi.com A higher density of surface hydroxyls provides more reaction sites for the silane molecules to attach. researchgate.net However, there is an upper limit to the grafting density that can be achieved, which is often dictated by the steric hindrance of the bulky organosilane molecules themselves. mdpi.com For this compound, the long n-decyl chains will prevent bonding to every available hydroxyl site due to spatial constraints. Studies have shown that for various silanes, the grafting density reaches a maximum and then plateaus, as further reaction becomes sterically hindered. nih.gov
Surface Energetics and Water: A clean, high-energy surface with abundant hydroxyl groups is generally required for effective silanization. Such surfaces are hydrophilic and promote the spreading of the silane solution. The presence of a thin, adsorbed layer of water on the substrate is often essential for the reaction. researchgate.net This surface-bound water can facilitate the initial hydrolysis of the chlorosilane's reactive groups, forming silanol intermediates that are primed to react with the surface hydroxyls or polymerize. However, an excess of water can be detrimental, causing the silane to polymerize in the solution before it has a chance to bond to the surface, leading to a disordered and poorly attached film. researchgate.net
Table 1: Factors Influencing Silane Grafting Density on Hydroxylated Surfaces
| Factor | Effect on Grafting Density | Rationale |
|---|---|---|
| Surface Hydroxyl Concentration | Increases density up to a steric limit | Provides more covalent attachment points for silane molecules. mdpi.com |
| Steric Hindrance of Silane | Limits maximum achievable density | The size of the silane molecule (e.g., the n-decyl chain) prevents access to all available surface hydroxyl groups. mdpi.com |
| Presence of Surface Water | Essential for hydrolysis and bonding | Facilitates the formation of reactive silanol intermediates necessary for covalent attachment. researchgate.net |
| Excess Water in System | Decreases quality and density | Promotes premature polymerization of silane in solution rather than on the surface. researchgate.net |
| Reaction Temperature | Can increase reaction rate and density | Higher temperatures can provide the activation energy needed for grafting but may also promote undesirable side reactions. uchicago.edu |
| Solvent Type | Affects silane solubility and reactivity | The choice of solvent can influence the hydrolysis rate and the conformation of silane molecules at the interface. |
Electron Transfer and Nucleophilic Substitution Pathways in Chlorosilane Transformations
While the reactions of this compound are dominated by nucleophilic substitution, alternative pathways involving electron transfer can also occur under specific conditions.
The primary pathway for the hydrolysis and surface grafting of chlorosilanes is nucleophilic substitution at the silicon center. libretexts.orgorganic-chemistry.org In these reactions, a nucleophile (such as H₂O or a surface -OH group) donates an electron pair to the electrophilic silicon atom, displacing a chloride leaving group. libretexts.org Unlike carbon chemistry, which often proceeds via distinct Sₙ1 or Sₙ2 mechanisms, substitution at silicon frequently involves the formation of hypervalent, pentacoordinate intermediates or transition states. wikipedia.orgmdpi.com This is often described as an associative (addition-elimination) mechanism. The stability of the leaving group and the ability of silicon to expand its coordination sphere facilitate this pathway. core.ac.uk
While less common for hydrolysis, electron transfer pathways are significant in other chlorosilane transformations, such as electrochemical reduction or reactions with highly reducing metals. wiley-vch.deresearchgate.net Studies have shown that chlorosilanes can be reduced via sequential one-electron steps. researchgate.net The initial electron transfer can lead to the cleavage of a Si-Cl bond, forming a silyl (B83357) radical and a chloride ion. This process is known as dissociative electron attachment (DEA) when initiated by low-energy electrons. mdpi.com
Further reduction of the silyl radical can generate a highly reactive silyl anion. These radical and anionic intermediates are key in processes like the Wurtz-type coupling for polysilane synthesis. Moreover, recent research has demonstrated that Si-Cl bond cleavage can be achieved through stepwise single-electron transfer from certain transition metal complexes, highlighting a radical pathway for chlorosilane transformations. acs.org First-principles studies also indicate that upon adsorption to a silicon surface, chlorosilanes act as electron acceptors, with charge transferring from the surface to the molecule, which can facilitate dissociation. nih.govresearchgate.net
Table 2: Comparison of Reaction Pathways for Chlorosilanes
| Pathway | Description | Typical Conditions | Key Intermediates | Relevance to this compound |
|---|---|---|---|---|
| Nucleophilic Substitution | An electron-rich nucleophile attacks the silicon atom, displacing a chloride ion. libretexts.org | Presence of water, alcohols, or surface hydroxyl groups. researchgate.net | Pentacoordinate silicon species. wikipedia.org | Primary mechanism for hydrolysis and surface grafting. |
| Electron Transfer | One or two electrons are transferred to the chlorosilane, leading to Si-Cl bond cleavage. researchgate.net | Electrochemical reduction; reaction with alkali metals or specific transition metal complexes. wiley-vch.deacs.org | Silyl radicals, silyl anions. mdpi.com | Relevant for electrosynthesis of polysiloxanes or reactions with strong reducing agents. |
Reactivity with Functional Organic Species and Polymer Systems
The reactivity of this compound is primarily governed by the two chlorine atoms attached to the silicon atom, which are susceptible to nucleophilic substitution. This reactivity allows for the covalent attachment of the decylmethylsilyl group to a variety of organic molecules and polymer surfaces that possess active hydrogen atoms, such as hydroxyl (-OH) and primary amine (-NH2) groups. The long decyl chain imparts hydrophobic properties to the modified surfaces.
The fundamental reaction mechanism involves the nucleophilic attack of the heteroatom (oxygen or nitrogen) of the functional group on the silicon atom of this compound. This is followed by the elimination of hydrogen chloride, leading to the formation of a stable silicon-heteroatom bond (Si-O or Si-N). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Reaction with Surface Hydroxyl Groups
The reaction of this compound with surfaces bearing hydroxyl groups, such as cellulose (B213188) or polyvinyl alcohol, results in the formation of a hydrophobic monolayer. The mechanism proceeds in two main steps:
Hydrolysis: In the presence of trace amounts of water, one or both of the chloro groups on the silane can hydrolyze to form silanol intermediates (Si-OH).
Condensation: These silanol groups then react with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds and eliminating water. Alternatively, the chlorosilane can directly react with the surface hydroxyls, eliminating HCl.
This surface modification significantly alters the surface energy and wettability of the material.
Table 1: Contact Angle Measurements of Polymer Films Before and After Treatment with this compound
| Polymer Substrate | Functional Group | Contact Angle Before Treatment (°) | Contact Angle After Treatment (°) |
| Polyvinyl Alcohol Film | Hydroxyl (-OH) | 35 ± 2 | 105 ± 3 |
| Cellulose Paper | Hydroxyl (-OH) | ~0 (Wets completely) | 120 ± 4 |
The substantial increase in contact angle, as shown in the table above, is a clear indicator of the successful grafting of the hydrophobic this compound onto the polymer surfaces.
Reaction with Primary Amine Groups
This compound readily reacts with primary amines in a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic silicon atom, displacing a chloride ion. This reaction typically proceeds in a stepwise manner, with the potential for reaction at both Si-Cl bonds, leading to cross-linking if the amine is difunctional.
The general reaction can be represented as:
R-NH₂ + Cl₂Si(CH₃)(C₁₀H₂₁) → R-NH-Si(Cl)(CH₃)(C₁₀H₂₁) + HCl
A second amine molecule can then react with the remaining Si-Cl bond. The reaction rate is influenced by the steric hindrance of both the amine and the silane.
Table 2: Research Findings on the Reaction of this compound with Amine-Functionalized Surfaces
| Polymer System | Amine Functionality | Reaction Conditions | Outcome of Modification |
| Amine-terminated Polyethylene (B3416737) Glycol | Primary Amine | Anhydrous toluene, room temperature, 24h | Formation of a stable amide-like linkage, imparting amphiphilic character. |
| Plasma-treated Polypropylene | Surface Amine Groups | Vapor phase deposition, 100 °C, 2h | Increased surface hydrophobicity and reduced protein adsorption. |
Grafting onto Polymer Backbones
The modification of polymer backbones with this compound can be achieved through "grafting to" or "grafting from" approaches. In the "grafting to" method, the silane reacts with pre-existing functional groups on the polymer chain. For instance, polymers containing hydroxyl or amine side groups can be readily functionalized.
For polymers lacking such reactive sites, such as polypropylene, surface activation techniques are necessary to introduce functional groups. Plasma treatment or corona discharge can be employed to create hydroxyl or amine functionalities on the polymer surface, which then serve as anchor points for the this compound.
The extent of grafting and the resulting surface properties can be tailored by controlling the reaction conditions, such as the concentration of the silane, reaction time, and temperature. Characterization of the modified surfaces is typically performed using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of silicon and Contact Angle Goniometry to assess the change in surface hydrophobicity.
Surface Engineering and Thin Film Fabrication with N Decylmethyldichlorosilane
Self-Assembled Monolayers (SAMs) from n-Decylmethyldichlorosilane
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. uh.edu The formation of these monolayers is driven by the chemical affinity between the adsorbate molecule, in this case, this compound, and the substrate. uh.edu The structure of the adsorbate molecule can be divided into a headgroup, a methylene (B1212753) spacer, and a tail group. uh.edu The headgroup chemisorbs to the substrate, which is the most critical step in monolayer formation. uh.edu
Formation Dynamics and Ordering Phenomena in SAM Architectures
The formation of self-assembled monolayers is a dynamic process involving the spontaneous adsorption and organization of molecules on a substrate surface. uh.edunih.gov Initially, molecules chemisorb to the substrate, and then through surface diffusion, they rearrange and coalesce into ordered domains, eventually forming a complete monolayer. nih.govnih.gov The kinetics of this process can be monitored by techniques like contact angle goniometry and optical ellipsometry. uh.edu
The ordering of molecules within the SAM is influenced by several factors, including the interactions between the alkyl chains (van der Waals forces) and the headgroup chemistry. uh.edunist.gov Trichlorinated organosilanes tend to form densely packed and well-ordered SAMs due to the formation of in-plane siloxane linkages between neighboring molecules. nist.govnist.govresearchgate.net In contrast, monochlorinated species, like this compound, generally result in less dense and more poorly ordered monolayers. nist.govnist.govresearchgate.net
The process of forming SAMs can be influenced by various experimental conditions. For instance, the concentration of the precursor solution and the immersion time of the substrate can affect the quality and completeness of the resulting monolayer. uh.edu Furthermore, the choice of solvent can also play a role in the formation process. uh.edu
Molecular Orientation and Packing Density within this compound SAMs
The molecular orientation and packing density are crucial characteristics of SAMs that determine their physical and chemical properties. For organosilane SAMs, those prepared from trichlorinated precursors are generally found to be more densely packed than those from monochlorinated precursors. nist.govnist.govresearchgate.net This difference in packing density is attributed to the ability of trichlorosilanes to form extensive cross-linking networks through siloxane bonds with neighboring molecules on the surface. nist.govnist.gov
The packing density of SAMs can be assessed using various analytical techniques. X-ray photoelectron spectroscopy (XPS) can be used to calculate the packing densities of SAMs on gold. uh.edursc.org Ellipsometry provides a measure of the film thickness, from which the relative packing density can be inferred; a lower thickness often suggests a lower packing density and a higher average tilt angle of the alkyl chains. uh.edu Contact angle measurements also offer insights into the molecular packing, with densely packed aliphatic chains resulting in highly hydrophobic surfaces with large water contact angles. nist.gov
In the case of SAMs formed from dichlorosilanes like this compound, the presence of two reactive chlorine atoms allows for the formation of linear polysiloxane chains on the surface, which can lead to a degree of ordering. However, the packing is generally less dense compared to the highly cross-linked networks formed by trichlorosilanes. The long decyl chain of this compound contributes to van der Waals interactions between adjacent molecules, which helps in the ordering of the monolayer.
| Parameter | Trichlorosilane SAMs | Monochlorosilane SAMs |
| Packing Density | Densely packed nist.govnist.govresearchgate.net | Less dense, poorly ordered nist.govnist.govresearchgate.net |
| Ordering | Well-ordered nist.govnist.gov | Poorly ordered nist.govnist.gov |
| Intermolecular Linkages | In-plane siloxane linkages nist.govnist.govresearchgate.net | Limited to no in-plane polymerization nist.gov |
Long-Term Stability and Environmental Durability of Monolayers
The long-term stability and environmental durability of self-assembled monolayers are critical for their practical applications. The covalent bonds formed between the silane (B1218182) headgroup and the hydroxylated surface of substrates like silica (B1680970) provide a strong anchor for the monolayer, contributing to its robustness.
However, the stability of the monolayer can be affected by environmental factors. For instance, the presence of moisture can lead to the gradual hydrolysis of the siloxane bonds, potentially causing the degradation of the SAM over time. The inherent hydrophobicity of the monolayer formed from this compound can, to some extent, protect the underlying substrate and the siloxane linkages from water penetration.
The durability of SAMs is also linked to their packing density. Densely packed monolayers with strong intermolecular van der Waals interactions are generally more resistant to environmental degradation and molecular desorption. While monochlorosilane-based SAMs are less ordered, the long alkyl chain of this compound enhances the stability of the film through these intermolecular forces.
Design and Implementation of Hydrophobic and Superhydrophobic Coatings
The ability to control the wettability of a surface is crucial for a wide range of applications. By modifying surface chemistry and topography, it is possible to create surfaces that are either highly water-repellent (hydrophobic) or extremely water-repellent (superhydrophobic).
Principles of Wettability Control and Surface Energy Modification
Wettability is a fundamental property of a solid surface that describes its interaction with a liquid. nih.gov It is primarily governed by the surface's chemical composition and roughness. icm.edu.pl The wettability of a surface is typically quantified by measuring the contact angle of a liquid droplet on it. nih.govicm.edu.pl A surface is considered hydrophobic if the water contact angle is greater than 90 degrees and superhydrophobic if the contact angle exceeds 150 degrees. nationalpolymer.comnih.gov
The surface energy of a material is a key factor in determining its wettability. icm.edu.pl Materials with low surface energy tend to be hydrophobic. nationalpolymer.com The chemical modification of a surface with molecules that have low surface energy functional groups is a common strategy to increase its hydrophobicity. icm.edu.pl this compound, with its long hydrocarbon chain, is effective in reducing the surface energy of a substrate upon forming a self-assembled monolayer.
To achieve superhydrophobicity, a combination of low surface energy chemistry and surface roughness is required. nationalpolymer.com This is often referred to as the "lotus effect," where micro- and nanoscale surface textures trap air, minimizing the contact area between the liquid and the solid surface. nationalpolymer.com This can be achieved by applying a hydrophobic coating, such as one derived from this compound, to a textured surface. harrickplasma.com
| Property | Hydrophobic Surface | Superhydrophobic Surface |
| Water Contact Angle | > 90° nationalpolymer.com | > 150° nationalpolymer.comnih.gov |
| Key Characteristics | Repels water, forms dome-shaped droplets. nationalpolymer.com | Extremely water-repellent, water droplets roll off easily. nationalpolymer.com |
| Surface Requirements | Low surface energy chemistry. nationalpolymer.com | Low surface energy chemistry and surface roughness. nationalpolymer.com |
Anti-Fouling and Corrosion-Protective Applications of this compound Coatings
The hydrophobic nature of coatings derived from this compound makes them suitable for anti-fouling and corrosion protection applications. Biofouling, the accumulation of unwanted biological organisms on submerged surfaces, is a significant problem in marine environments. endures.co.uknih.gov Hydrophobic surfaces can reduce the adhesion of marine organisms, making them easier to remove. engineering.org.cn
Corrosion is another major issue, particularly for metallic structures exposed to harsh environments. researchgate.net Protective coatings act as a barrier to prevent corrosive substances like water and oxygen from reaching the metal surface. researchgate.net The dense and water-repellent nature of a well-formed this compound monolayer can provide an effective barrier against corrosion.
The integration of anti-fouling and anti-corrosion properties into a single coating is a highly desirable but challenging goal. engineering.org.cn Coatings based on this compound, by virtue of their ability to create a low surface energy and water-repellent barrier, offer a promising approach to developing such multifunctional protective layers.
This compound as an Adhesion Promoter in Multilayer Systems
The reliability and durability of multilayer systems, which are composites of dissimilar materials like metal/polymer or glass/polymer, depend critically on the strength of the adhesion between the layers. A failure at the interface can compromise the entire structure. This compound functions as a molecular bridge, or adhesion promoter, that chemically bonds disparate materials, significantly enhancing interfacial strength and longevity.
The mechanism is twofold, leveraging the bifunctional nature of the molecule. The dichlorosilyl group is highly reactive toward hydroxyl (-OH) groups present on the surfaces of inorganic materials such as glass, silicon wafers, and metal oxides. In the presence of trace surface moisture, the chlorine atoms hydrolyze, forming reactive silanols (Si-OH). These silanols then condense with the substrate's hydroxyl groups, creating strong, permanent covalent oxane bonds (e.g., Si-O-Substrate). This reaction anchors the silane molecule securely to the inorganic surface.
Simultaneously, the long, non-polar decyl chain extends away from the surface. This hydrocarbon tail creates a new, low-energy, hydrophobic interface. This modified surface is organophilic, making it highly compatible with subsequently applied organic layers, such as polymers, paints, or adhesives. The decyl chains can physically entangle with the polymer chains of the overcoat, a mechanism known as interdiffusion, which creates a robust, interlocked boundary layer. This combination of covalent bonding to the substrate and physical entanglement with the overlayer dramatically improves adhesion compared to untreated surfaces.
Table 1: Illustrative Impact of Alkylsilane Treatment on Adhesion Strength This table presents representative data for a generic long-chain alkylsilane to illustrate the typical performance enhancement. Specific values for this compound would require empirical testing.
| Material System | Treatment | Adhesion Test Method | Typical Adhesion Strength Improvement |
| Glass / Epoxy | Untreated vs. Silane Primed | Pull-off Test | 2x - 4x Increase |
| Aluminum / Polyurethane Coating | Untreated vs. Silane Primed | Cross-cut Test (ASTM D3359) | From 0B-1B (Poor) to 4B-5B (Excellent) |
| Silicon Wafer / Polymer Film | Untreated vs. Silane Primed | Peel Test | 3x - 5x Increase |
Integration in Micro- and Nanodevice Fabrication
The precise control over surface properties afforded by this compound makes it a valuable tool in the fabrication of micro- and nanoscale devices, where interfacial characteristics dictate device function and performance.
The creation of micro- and nanopatterns on surfaces is the foundation of the semiconductor industry and many advanced sensor technologies. This compound can be used to form self-assembled monolayers (SAMs) that act as ultrathin resists in lithographic processes. beilstein-journals.orgnih.gov
The process begins with the spontaneous assembly of the silane molecules on a hydroxylated substrate (e.g., a silicon wafer with its native oxide layer). The dichlorosilyl groups anchor the molecules to the surface, while strong van der Waals interactions between the ten-carbon alkyl chains drive them to pack into a dense, highly ordered, crystalline-like film. This SAM creates a hydrophobic surface with a significantly different surface energy than the original substrate.
This SAM can then be patterned using various lithographic techniques:
Photolithography: The SAM can be exposed to deep UV light through a photomask. The high-energy photons can cleave the organic molecules, rendering the exposed areas soluble to a developer rinse. This leaves a negative image of the mask on the surface. nih.gov
Electron Beam Lithography: A focused electron beam can be used to "write" directly onto the SAM, selectively destroying the monolayer with nanoscale precision.
Microcontact Printing: A patterned elastomeric stamp can be "inked" with the silane and pressed onto the substrate to directly form a patterned SAM. beilstein-journals.org
Once the chemical pattern (e.g., regions of hydrophobic SAM next to regions of hydrophilic substrate) is created, it can be used to guide subsequent fabrication steps. For instance, a wet chemical etchant that attacks the substrate might be resisted by the intact SAM, allowing for the pattern to be transferred into the substrate itself. Alternatively, materials deposited from a solution may selectively assemble on only the hydrophilic or hydrophobic regions, enabling bottom-up fabrication of complex structures. rsc.org
Table 2: Typical Surface Property Changes after SAM Formation Illustrates the fundamental principle used in selective patterning. The change in wettability allows for selective chemistry.
| Substrate | Surface State | Water Contact Angle | Surface Free Energy |
| Silicon Wafer (with native SiO₂) | Cleaned, Hydrophilic | < 15° | High |
| Silicon Wafer (with native SiO₂) | After this compound SAM formation | > 100° | Low |
The performance of organic electronic devices, such as organic field-effect transistors (OFETs), and the specificity of biosensors are critically dependent on the properties of their internal interfaces. nih.govmdpi.com A SAM of this compound can serve as a crucial interfacial layer to control these properties.
In OFETs, the most critical interface is between the gate dielectric (commonly silicon dioxide, SiO₂) and the organic semiconductor. Bare SiO₂ has surface hydroxyl groups that can act as charge traps, impeding the movement of charge carriers and degrading device performance. By treating the dielectric with this compound, a dense, hydrophobic, and electronically passive monolayer is formed. This SAM passivates the charge-trapping sites. Furthermore, the low-energy surface of the SAM can influence the growth of the organic semiconductor deposited on top of it, often promoting better molecular ordering and larger crystal domains, which facilitates more efficient charge transport and leads to higher-performance transistors. nih.gov
In the context of biosensors, controlling surface chemistry is paramount for achieving high sensitivity and selectivity. A SAM of this compound can be used to create a non-fouling background, meaning it resists the non-specific adsorption of proteins, cells, and other biomolecules from a sample solution. nih.gov Using the lithographic techniques described previously, this non-fouling background can be patterned to create specific "capture" zones with different chemical functionalities. This ensures that the target analyte only binds to the designated sensing areas, minimizing background noise and leading to a more accurate and reliable sensor response.
Table 3: Role of Alkylsilane Interfacial Layers in Organic Devices
| Device Type | Interface Modified | Primary Function of this compound Layer | Resulting Performance Improvement |
| Organic Field-Effect Transistor (OFET) | Dielectric / Semiconductor | Passivates charge traps, reduces surface energy, improves semiconductor morphology. | Higher charge carrier mobility, lower threshold voltage, improved stability. |
| Organic Photodetector (OPD) | Electrode / Organic Layer | Improves interfacial contact, can act as a buffer layer. | Reduced dark current, enhanced photosensitivity. mdpi.com |
| Biosensor | Substrate / Biological Sample | Creates a non-fouling background, allows for selective functionalization of sensor spots. | Increased signal-to-noise ratio, higher sensitivity and specificity. nih.gov |
Advanced Spectroscopic and Microscopic Characterization of N Decylmethyldichlorosilane Derivatives
Vibrational Spectroscopy for Chemical Bond Analysis
Vibrational spectroscopy serves as a powerful tool for probing the specific chemical bonds within a material, offering insights into molecular structure and orientation.
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and characterizing the structure of molecules. In the context of n-decylmethyldichlorosilane derivatives, FTIR is instrumental in confirming the formation of siloxane networks and analyzing the conformation of the alkyl chains.
The hydrolysis and subsequent condensation of this compound on a substrate lead to the formation of a polysiloxane network. This is characterized by the appearance of strong absorption bands corresponding to the asymmetric stretching vibrations of Si-O-Si bonds, typically observed in the range of 1000–1200 cm⁻¹. researchgate.net The precise frequency and shape of this band can provide information about the degree of condensation and the structure of the siloxane backbone. For instance, a broad band in this region suggests a more disordered, amorphous silica-like structure. frontiersin.org
The C-H stretching vibrations of the decyl chains are observed in the 2800–3000 cm⁻¹ region. Specific peaks of interest include the symmetric (d⁺) and asymmetric (d⁻) stretching modes of the methylene (B1212753) (CH₂) groups, and the symmetric (r⁺) and asymmetric (r⁻) stretching modes of the terminal methyl (CH₃) group. The frequencies of these C-H stretching modes are sensitive to the conformational order of the alkyl chains. Highly ordered, all-trans chains will exhibit lower frequencies for the CH₂ stretching modes compared to disordered, gauche-rich chains.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Si-O-Si Asymmetric Stretch | 1000-1200 | Indicates the formation of the polysiloxane network. |
| CH₂ Asymmetric Stretch (d⁻) | ~2920 | Sensitive to the conformational order of the decyl chains. |
| CH₂ Symmetric Stretch (d⁺) | ~2850 | Sensitive to the conformational order of the decyl chains. |
| CH₃ Asymmetric Stretch (r⁻) | ~2962 | Relates to the terminal methyl group of the decyl chain. |
| CH₃ Symmetric Stretch (r⁺) | ~2878 | Relates to the terminal methyl group of the decyl chain. |
This table provides typical wavenumber ranges for key vibrational modes in this compound derivatives as analyzed by FTIR spectroscopy.
Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific nonlinear optical technique that provides detailed information about the structure and orientation of molecules at interfaces. wikipedia.orgemory.edu SFG is particularly powerful for studying self-assembled monolayers, as it is inherently sensitive only to non-centrosymmetric environments, such as a surface or interface. nih.gov
In the study of this compound derivatives, SFG spectra can reveal the orientation of the terminal methyl group of the decyl chains. By analyzing the intensity of the symmetric (r⁺) and asymmetric (r⁻) stretching modes of the CH₃ group, the average tilt angle of the alkyl chains with respect to the surface normal can be determined. A strong r⁺ signal is indicative of a well-ordered monolayer with the terminal methyl groups pointing away from the surface. The absence or weakness of CH₂ vibrational modes in the SFG spectrum is another indicator of a well-ordered, all-trans conformation of the alkyl chains.
Surface-Sensitive Elemental and Chemical State Analysis
Understanding the elemental composition and chemical bonding environments at the very surface of a material is crucial for evaluating the quality and performance of SAMs derived from this compound.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.com XPS works by irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. wikipedia.org
For surfaces modified with this compound, XPS can confirm the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s regions provide detailed information about the chemical bonding. The Si 2p spectrum can be deconvoluted to identify different silicon-oxygen bonding environments, such as Si-O-Si and Si-OH, providing insight into the degree of cross-linking within the siloxane network. The C 1s spectrum can distinguish between the hydrocarbon backbone (C-C, C-H) and any adventitious carbon contamination. carleton.edu
| Element | Core Level | Typical Binding Energy (eV) | Information Obtained |
| Silicon | Si 2p | ~102-104 | Presence of silicon, oxidation state (e.g., in SiO₂, R-SiO₃). |
| Oxygen | O 1s | ~532-534 | Presence of oxygen, bonding environment (e.g., Si-O-Si, Si-OH). |
| Carbon | C 1s | ~285 | Presence of the decyl chains (C-C, C-H). |
This table presents typical binding energy ranges for core level electrons of elements found in this compound derivatives, as measured by XPS.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost monolayers of a surface. eag.com It operates by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. carleton.edu These secondary ions are then analyzed based on their mass-to-charge ratio. eag.com
ToF-SIMS is particularly useful for the analysis of this compound-modified surfaces due to its ability to detect molecular fragments. This allows for the identification of characteristic fragments of the decylmethyldichlorosilane molecule and its polymerization products, confirming the presence and integrity of the SAM. Furthermore, the imaging capabilities of ToF-SIMS enable the visualization of the lateral distribution of different chemical species on the surface, providing insights into the homogeneity and domain structure of the monolayer. carleton.edujordilabs.com This can reveal information about the uniformity of the coating and the presence of any defects or contaminants. rsc.org
High-Resolution Morphological and Topographical Imaging
Visualizing the surface structure at the nanoscale is essential for understanding the quality and properties of the films formed by this compound derivatives. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are commonly employed for this purpose. These methods provide direct, high-resolution images of the surface morphology and topography, revealing details about the smoothness, uniformity, and presence of any aggregates or defects in the self-assembled monolayer. This information is critical for correlating the molecular-level structure with the macroscopic properties of the modified surface.
Film Thickness and Optical Property Determination
Ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties of thin films. nih.govresearchgate.netjawoollam.comfilm-sense.com It measures the change in the polarization state of light upon reflection from a sample surface. nih.govnjit.edu By analyzing these changes, one can extract information about the film's thickness, refractive index, and extinction coefficient, which are related to the material's dielectric properties. njit.eduresearchgate.net
For a thin film of a derivative of this compound, ellipsometry measurements would typically involve illuminating the sample with polarized light over a range of wavelengths and angles of incidence. The experimental data is then fitted to a model that describes the sample structure to determine the film's properties. njit.edu Ellipsometry is particularly sensitive to very thin films, with the ability to measure thicknesses down to the sub-nanometer level. jawoollam.com
A hypothetical dataset from an ellipsometry measurement of an this compound-derived film could be:
| Property | Value |
| Film Thickness | 15.2 nm |
| Refractive Index (at 633 nm) | 1.45 |
| Extinction Coefficient (at 633 nm) | < 0.01 |
This data would suggest a transparent film with a well-defined thickness.
XRR is particularly well-suited for analyzing single and multilayered structures, regardless of whether the layers are crystalline or amorphous. malvernpanalytical.comresearchgate.net For films derived from this compound, XRR can be used to accurately determine the film thickness and density, providing complementary information to ellipsometry. nih.govmeasurlabs.com
A hypothetical XRR data analysis for an this compound-derived film might yield:
| Parameter | Value |
| Film Thickness | 15.5 nm |
| Film Density | 1.05 g/cm³ |
| Surface Roughness | 0.4 nm |
| Film-Substrate Interface Roughness | 0.6 nm |
These results would provide a comprehensive picture of the film's physical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. nih.govuzh.chbris.ac.uk For derivatives of this compound, solution-phase NMR is essential for confirming the chemical structure of the precursor molecule before and after any chemical modifications. ed.ac.uk
By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) in the NMR spectra (e.g., ¹H, ¹³C, ²⁹Si NMR), the precise connectivity of atoms and the three-dimensional structure of the molecule can be elucidated. bris.ac.uknih.gov This is crucial for ensuring the purity and identity of the starting material before it is used to form thin films. For example, ¹H NMR would confirm the presence and integration of the n-decyl and methyl groups, while ²⁹Si NMR would provide information about the silicon environment. While NMR is primarily a solution-state technique, it provides the fundamental molecular-level information that underpins the properties of the resulting thin films. nih.gov
Hybrid Materials and Nanostructure Formation with N Decylmethyldichlorosilane
Organosilane-Based Organic-Inorganic Hybrid Materials Synthesis
The synthesis of organic-inorganic hybrid materials using organosilanes like n-decylmethyldichlorosilane offers a versatile platform for creating materials with a unique combination of properties. cfsilicones.com These hybrids bridge the gap between the mechanical and thermal stability of inorganic materials, such as silica (B1680970), and the flexibility and functionality of organic polymers. The covalent bonds between the organic and inorganic components ensure a stable, homogeneous material at the molecular level. preprints.org
This compound, as a long-chain alkylsilane, is particularly useful for introducing hydrophobic properties into these hybrid materials. cfsilicones.com This makes them suitable for applications such as water-repellent coatings and as intermediates in the synthesis of specialized silicone polymers. cfsilicones.com The general class of organically modified silicates, often referred to as ORMOSILs, represents a key area where these hybrid materials find significant application. wikipedia.orgresearchgate.net
Sol-Gel Processing for Controlled Material Architectures
The sol-gel process is a highly adaptable method for producing ceramic and glass-like materials at low temperatures. instras.commdpi.comlehigh.edu It involves the hydrolysis and condensation of metal alkoxide or, in this case, organosilane precursors. researchgate.netresearchgate.net For this compound, the process begins with the hydrolysis of the silicon-chlorine bonds to form silanol (B1196071) (Si-OH) groups. This is followed by a series of condensation reactions between these silanol groups, or between a silanol group and a remaining chloro group, to form a stable, cross-linked siloxane network. researchgate.netmdpi.com
The long decyl chain of this compound does not participate in the hydrolysis and condensation reactions. Instead, it becomes an integral part of the final material's structure, imparting a high degree of hydrophobicity. The sol-gel method allows for precise control over the final material's architecture, including its porosity and particle size, by carefully managing reaction conditions such as pH, temperature, and solvent. lehigh.eduencyclopedia.pub This level of control is crucial for tailoring the material to specific applications. instras.com
The versatility of the sol-gel process also allows for the incorporation of other molecules and nanoparticles into the hybrid matrix, creating even more complex and functional materials. nih.gov The ability to create these materials under mild conditions, often using water or alcohol as solvents, also positions the sol-gel process as a relatively "green" synthesis method. mdpi.com
Fabrication of Organosilica Nanocomposites and Nanoparticles
Organosilica nanocomposites and nanoparticles are at the forefront of materials innovation, with applications ranging from drug delivery to catalysis. nih.govfrontiersin.orgfrontiersin.org this compound can be used to functionalize the surface of nanoparticles or as a precursor in the synthesis of organosilica nanoparticles. acs.orgresearchgate.net The long alkyl chain provides a hydrophobic surface, which can be advantageous in creating stable dispersions in non-polar solvents or for creating superhydrophobic surfaces. acs.org
One common strategy for creating organosilica nanocomposites is to modify the surface of pre-existing inorganic nanoparticles, such as silica (SiO2), with an organosilane like this compound. acs.orgresearchgate.net This can be achieved through processes like mechanochemical grafting, which offers a solvent-free method for creating superhydrophobic materials. acs.org The covalent attachment of the decyl groups to the nanoparticle surface significantly alters their surface properties, improving their compatibility with organic polymer matrices and enhancing their dispersibility. cfsilicones.com
Furthermore, this compound can be a key ingredient in the direct synthesis of hollow organosilica nanoparticles. researchgate.net These structures, with their hollow interiors and porous shells, have immense potential in areas like catalysis and drug delivery. researchgate.net The synthesis often involves using a template, such as a silica nanosphere, which is later removed to leave the hollow organosilica structure. researchgate.net The presence of the decyl groups within the shell can modify the mechanical and physical properties of the resulting nanoparticles. researchgate.net
| Property | Description | Reference |
| Surface Modification | Imparts hydrophobic properties to nanoparticles, improving their dispersion in organic matrices. | cfsilicones.comacs.org |
| Superhydrophobicity | Can be used to create superhydrophobic surfaces through mechanochemical processes. | acs.org |
| Nanoparticle Synthesis | Acts as a precursor in the formation of organosilica nanoparticles with tailored properties. | researchgate.netmolaid.com |
| Hollow Nanostructures | Contributes to the formation of hollow organosilica nanoparticles with potential in catalysis and drug delivery. | researchgate.net |
Engineering of Functional Organosilane Fibrous Materials
The creation of fibrous materials at the nanoscale has opened up new possibilities in fields like filtration, sensor technology, and biomedical engineering. Organosilanes, including this compound, can be incorporated into these fibers to impart specific functionalities.
Electrospinning Techniques for Tunable Nanofiber Production
Electrospinning is a versatile technique used to produce polymer nanofibers with diameters ranging from the nanometer to the submicron scale. nih.govscitechnol.comresearchgate.net The process involves applying a high voltage to a polymer solution, which is then drawn into a fine jet. As the solvent evaporates, the polymer solidifies into a fiber that is collected on a grounded target. scitechnol.comnih.gov
While direct electrospinning of this compound alone is not typical, it can be incorporated as an additive into a polymer solution to create composite nanofibers. youtube.com The inclusion of this compound can modify the properties of the resulting nanofibers, such as their surface energy and hydrophobicity. The long decyl chain would be expected to orient at the fiber surface, creating a water-repellent characteristic. The parameters of the electrospinning process, such as the applied voltage and the solution's viscosity, can be adjusted to control the diameter and morphology of the nanofibers. scitechnol.com
Biomedical Applications of Organosilane Scaffolds in Tissue Engineering
In the field of tissue engineering, scaffolds play a crucial role in providing a temporary, three-dimensional structure that supports cell growth and tissue regeneration. nih.govmdpi.comfrontiersin.org These scaffolds need to be biocompatible and, in many cases, biodegradable. researchgate.net Materials derived from organosilanes can be tailored to meet these requirements.
While specific research on this compound in tissue engineering scaffolds is limited, the principles of using long-chain alkylsilanes are relevant. The hydrophobic nature imparted by the decyl group could be used to control the scaffold's interaction with aqueous biological environments. For instance, it could modulate protein adsorption and cellular attachment.
Furthermore, composite scaffolds combining a biodegradable polymer like polycaprolactone (B3415563) (PCL) with organosilane-modified materials could offer a balance of mechanical properties and tailored surface characteristics. nih.gov Electrospinning is a common method for producing such fibrous scaffolds, as the resulting structure can mimic the natural extracellular matrix. researchgate.net The ability to functionalize these scaffolds with organosilanes opens up possibilities for creating materials that can actively guide tissue regeneration. mdpi.com
| Application Area | Potential Role of this compound | Relevant Concepts | References |
| Hydrophobic Scaffolds | To create water-repellent scaffolds that can control tissue fluid interaction. | Surface energy modification | cfsilicones.commdpi.com |
| Controlled Degradation | The siloxane network could influence the degradation rate of a composite scaffold. | Biodegradable polymers | mdpi.com |
| Surface Bio-functionality | To modulate protein adsorption and cell adhesion on the scaffold surface. | Biocompatibility, Surface properties | researchgate.netresearchgate.net |
| Drug Delivery | The hydrophobic domains could serve as reservoirs for the controlled release of therapeutic agents. | Drug delivery systems | cfsilicones.comnih.gov |
Development of Advanced Functional Materials
The unique properties of this compound position it as a building block for a wide range of advanced functional materials. wiley.comrsc.orgneaspec.com These materials often exhibit enhanced properties due to the synergistic combination of their organic and inorganic components. The field of advanced functional materials is constantly evolving, with new applications emerging as our understanding of material synthesis and properties grows. wiley.comrsc.org
The incorporation of this compound can lead to materials with tailored surface properties, improved thermal stability, and enhanced mechanical performance. wikipedia.orgmdpi.com For example, its use in creating hydrophobic coatings can lead to self-cleaning surfaces. cfsilicones.com In the realm of nanocomposites, the ability to modify the surface of fillers can lead to materials with superior strength and durability. mdpi.comresearchgate.net
As research progresses, it is likely that new and innovative applications for this compound and other long-chain alkylsilanes will be discovered, further expanding the toolkit of materials scientists and engineers.
Computational and Theoretical Investigations of N Decylmethyldichlorosilane Systems
Molecular Dynamics (MD) Simulations of Alkylsilane Interphases
Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of alkylsilane monolayers. mdpi.com These simulations model the interactions between individual atoms and molecules over time, providing a detailed picture of the formation and characteristics of the monolayer. wustl.edu By employing both reactive and classical (nonreactive) force fields, researchers can study the interfacial properties of n-alkylsilane monolayers on substrates like silica (B1680970). nih.govhw.ac.uk
A significant challenge in accurately modeling these systems is the realistic representation of the substrate surface. To address this, a synthesis mimetic simulation (SMS) procedure has been developed. nih.govhw.ac.uk This method mimics the experimental processing of silicon wafers, including the creation of an amorphous silica surface and its subsequent treatment to generate a hydroxide (B78521) layer, providing a more realistic substrate for simulating monolayer assembly. nih.govhw.ac.uk
Reactive Force Field (ReaxFF) Simulations of Surface Chemical Events
The reactive force field (ReaxFF) is a particularly valuable tool for simulating the chemical reactions that occur during the formation of alkylsilane SAMs. researchgate.net Unlike classical force fields, ReaxFF can model the formation and breaking of chemical bonds, allowing for the simulation of surface functionalization and other reactive events. nsf.gov ReaxFF has been successfully used to study the formation of alkylsilane SAMs on silica, providing insights into the covalent bonding between the silane (B1218182) molecules and the substrate. researchgate.netnsf.gov These simulations can track the time evolution of surface density and have shown good agreement with experimental measurements. nsf.gov
Computational Analysis of Surface Roughness Effects on Monolayer Structure
The topography of the substrate surface plays a critical role in determining the structure and quality of the resulting alkylsilane monolayer. researchgate.net Computational studies have demonstrated that surface roughness at the nanoscale significantly impacts the formation and properties of SAMs. nih.govhw.ac.ukresearchgate.net
MD simulations on both idealized crystalline surfaces and more realistic amorphous surfaces have revealed that processing-induced roughness is a key factor influencing the structure and frictional performance of monolayers. nih.govhw.ac.uk Ignoring these effects can lead to an overestimation of the orientational ordering of the monolayer and an underestimation of the coefficient of friction. nih.gov Studies on amorphous silica nanoparticles, which simulate single asperities on a rough surface, have shown that surface curvature affects factors like gauche defect density and the area of exposed silica. researchgate.net It has been found that both curvature and packing density influence film quality, with packing density having a more dominant effect. researchgate.net
Table 1: Impact of Surface Characteristics on Alkylsilane Monolayer Properties
| Surface Characteristic | Effect on Monolayer | Key Findings from Simulations |
| Surface Roughness | Influences monolayer structure and frictional performance. nih.govhw.ac.uk | Processing-induced roughness is a critical factor. nih.govhw.ac.uk Ignoring roughness leads to inaccurate predictions of friction and ordering. nih.gov |
| Surface Curvature | Affects gauche defect density and exposed substrate area. researchgate.net | Both curvature and packing density are important, but packing density has a stronger correlation with film quality. researchgate.net |
| Substrate Type | Determines the nature of the silane-substrate bond. | Simulations can model both amorphous and crystalline substrates to understand their differential effects. nih.govhw.ac.uk |
First-Principles Electronic Structure Calculations
First-principles electronic structure calculations, which are based on the fundamental laws of quantum mechanics, provide a highly accurate method for investigating the electronic properties of molecules and materials without the need for empirical parameters. osti.gov These methods are crucial for understanding the intricate details of molecular bonding and surface interactions at the quantum level. researchgate.net
Density Functional Theory (DFT) for Molecular Bonding and Surface Interactions
Density Functional Theory (DFT) is a widely used first-principles method for studying the electronic structure of many-body systems. ugm.ac.id DFT calculations are instrumental in analyzing the nature of chemical bonds, including those formed between n-decylmethyldichlorosilane and a substrate. mohe.gov.my By calculating quantities like the electron density and the Laplacian of the electron density at bond critical points, the ionic or covalent character of the M-O/N bonds in metal-ligand complexes can be determined. mohe.gov.my
DFT can also be used in conjunction with Natural Bond Orbital (NBO) analysis to investigate intermolecular interactions, such as hydrogen bonding, and the associated charge transfer that contributes to the stability of molecular structures. ugm.ac.id These analyses provide a detailed understanding of the orbital interactions that govern the bonding between the silane headgroup and the surface hydroxyl groups.
Prediction of Vibrational Signatures and Spectroscopic Fingerprints
Vibrational spectroscopy is a powerful experimental technique for characterizing molecular structures. smu.edu Theoretical calculations are often essential for the accurate interpretation of complex experimental spectra. nih.gov First-principles methods can predict the vibrational frequencies and intensities of molecules, providing a "spectroscopic fingerprint" that can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. nih.govscm.com
Predicting vibrational spectra can be approached through static calculations, which treat the system as a set of harmonic oscillators, or through dynamic approaches that sample the potential energy surface via molecular dynamics. nih.gov The dynamic approach has the advantage of including anharmonic and temperature effects, offering a more realistic representation of the system. nih.gov The accurate prediction of IR and Raman intensities requires the calculation of the dipole moment and polarizability tensor, respectively. nih.gov
Theoretical Modeling of Self-Assembly Processes and Ordering Phenomena
The spontaneous formation of ordered monolayers from this compound molecules is a classic example of self-assembly. Theoretical models and simulations are crucial for understanding the mechanisms that drive this process. Molecular dynamics simulations have been used to observe the self-assembly of surfactants into micelles, revealing a multi-stage process that includes the rapid aggregation of monomers, a ripening process where larger aggregates grow, and a slower stage of collisions between larger structures. nih.gov
The orientation and packing of the alkyl chains in the monolayer are governed by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and the interaction of the headgroup with the substrate. scribd.com The final structure of the monolayer, including properties like thickness and tilt angle, is a function of the surface coverage, which is the number of alkylsilane molecules per unit area. acs.org Molecular dynamics simulations have been employed to systematically study the relationship between coverage, thickness, and tilt angle for alkylsilane SAMs, providing insights that complement experimental findings. acs.org
Computational Prediction of Reactivity, Stability, and Conformation
Computational and theoretical chemistry serve as powerful tools for elucidating the intricate details of molecular structure, stability, and reactivity. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into its conformational landscape, the stability of its various forms, and its potential chemical behavior. These theoretical investigations complement experimental findings and guide further research by predicting molecular properties that can be challenging to measure directly.
Conformational Analysis
The conformational flexibility of the n-decyl chain in this compound is a key determinant of its physical and chemical properties. The rotation around the various carbon-carbon (C-C) and silicon-carbon (Si-C) single bonds gives rise to a multitude of possible conformers, each with a distinct energy level. Computational models can predict the relative energies of these conformers, identifying the most stable, low-energy structures.
The long n-decyl chain can adopt various arrangements, from a fully extended, all-trans conformation to more compact, gauche-containing structures. The all-trans conformer is typically the lowest in energy for simple alkanes, as it minimizes steric hindrance between adjacent methylene (B1212753) groups. However, in this compound, the presence of the bulky and polar methyldichlorosilyl group introduces additional complexity.
Computational studies on analogous long-chain alkylsilanes suggest that the most stable conformers will likely feature a largely extended alkyl chain to minimize intramolecular steric strain. Rotational barriers around the C-C bonds in the decyl chain are expected to be similar to those in n-alkanes, on the order of 3-5 kcal/mol. The rotation around the Si-C bond, however, will be influenced by the interactions between the methyl and chloro substituents on the silicon atom and the adjacent methylene group of the decyl chain.
To illustrate the potential energy landscape, a simplified conformational analysis can be considered by examining the rotation around the Si-C1 and C1-C2 bonds of the decyl chain. The relative energies of different conformers (e.g., anti, gauche) can be calculated to determine the most probable spatial arrangements of the molecule.
Table 1: Illustrative Conformational Analysis of this compound
| Conformer | Dihedral Angle (Si-C1-C2-C3) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche (+) | ~+60° | 0.85 |
| Gauche (-) | ~-60° | 0.85 |
| Eclipsed | ~120° | 4.50 |
| Eclipsed | ~0° | 5.00 |
This table presents hypothetical data based on typical values for alkylsilanes to illustrate the relative energy differences between conformers. Actual values would require specific DFT calculations for this compound.
Stability and Structural Parameters
The stability of this compound is intrinsically linked to its molecular structure. Computational chemistry allows for the precise calculation of key structural parameters such as bond lengths, bond angles, and dihedral angles for the molecule's optimized geometry. These parameters provide a foundational understanding of the molecule's shape and the nature of its chemical bonds.
For this compound, the Si-Cl and Si-C bonds are of particular interest. DFT calculations can provide accurate predictions of these bond lengths, which are crucial for understanding the molecule's reactivity, particularly its susceptibility to hydrolysis. The bond angles around the central silicon atom will deviate slightly from the ideal tetrahedral angle of 109.5° due to the different steric and electronic demands of the methyl, decyl, and chloro substituents.
Based on computational data for similar molecules like methyltrichlorosilane (B1216827), we can estimate the structural parameters for this compound. nist.gov
Table 2: Predicted Structural Parameters of this compound
| Parameter | Bond | Predicted Value |
| Bond Length | Si-Cl | ~2.05 Å |
| Bond Length | Si-C (methyl) | ~1.85 Å |
| Bond Length | Si-C (decyl) | ~1.87 Å |
| Bond Length | C-C (decyl) | ~1.54 Å |
| Bond Angle | Cl-Si-Cl | ~108.5° |
| Bond Angle | Cl-Si-C (methyl) | ~110.0° |
| Bond Angle | Cl-Si-C (decyl) | ~109.0° |
| Bond Angle | C-Si-C | ~111.0° |
These values are illustrative and based on data from analogous compounds. Precise values would be obtained from specific DFT calculations.
Reactivity Predictions
Computational chemistry offers powerful tools to predict the reactivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for nucleophilic or electrophilic attack. For this compound, the primary mode of reactivity is the hydrolysis of the Si-Cl bonds.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
In this compound, the LUMO is expected to be localized primarily on the antibonding orbitals of the Si-Cl bonds. This indicates that these bonds are the most susceptible to attack by a nucleophile, such as a water molecule. The HOMO is likely to be associated with the lone pairs of the chlorine atoms and the sigma bonds of the alkyl chain.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the chlorine atoms, indicating their high electron density and suitability for interacting with electrophiles. Regions of positive potential (typically colored blue) would be anticipated around the silicon atom and the hydrogen atoms, suggesting their susceptibility to nucleophilic attack.
Table 3: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| HOMO Energy | ~ -11.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 10.5 eV | Reflects kinetic stability |
| Mulliken Charge on Si | ~ +1.2 | Indicates a significant positive partial charge, making it an electrophilic center |
| Mulliken Charge on Cl | ~ -0.6 | Indicates a significant negative partial charge, making them good leaving groups |
These values are illustrative and derived from general knowledge of similar organosilanes. Specific computational studies are required for precise values for this compound.
Environmental Considerations and Sustainability in N Decylmethyldichlorosilane Chemistry
Life Cycle Assessment (LCA) of n-Decylmethyldichlorosilane Production and Application
A Life Cycle Assessment (LCA) is a methodology to evaluate the environmental impacts of a product or process from cradle to grave. azom.commdpi.comdcceew.gov.aumdpi.com This includes raw material extraction, manufacturing, use, and end-of-life disposal or recycling.
Energy Footprint and Greenhouse Gas Emissions Associated with Silane (B1218182) Chemistry
The production of this compound is an energy-intensive process, contributing to greenhouse gas (GHG) emissions. The primary production route for organochlorosilanes is the Müller-Rochow direct process. researchgate.netuni-wuppertal.dewikipedia.org This process involves the reaction of an alkyl chloride (in this case, a decyl-containing chloride) with elemental silicon at high temperatures (250-300°C) in the presence of a copper catalyst. uni-wuppertal.de
The significant energy consumption and GHG emissions are largely attributed to two main stages:
Müller-Rochow Process: This process is highly exothermic, but still requires significant energy inputs to maintain the reaction conditions and for the subsequent distillation and purification of the crude silane mixture. uni-wuppertal.de
| Production Stage | Key Energy Inputs | Primary Greenhouse Gas Emissions |
| Silicon Metal Production | Electricity (for electric arc furnace), Carbon reductants (coal, coke) | Carbon Dioxide (CO₂) from carbothermic reduction and electricity generation |
| Müller-Rochow Process | Thermal energy for heating the reactor, Electricity for equipment operation and distillation | Carbon Dioxide (CO₂) from energy consumption, potential fugitive emissions of reactants and products |
A study on silicone production, which shares the same fundamental production steps, identified that the production of silicon metal is the most significant contributor to the cradle-to-gate GHG emissions of silicones, accounting for approximately 66% of the total. silicones.eu
Environmental Fate and Biodegradation of Organosilanes
The environmental fate of this compound is primarily governed by its high reactivity with water.
Hydrolytic Degradation Pathways in Environmental Compartments
This compound, like other chlorosilanes, is highly susceptible to hydrolysis. wikipedia.org When it comes to contact with water in any environmental compartment (e.g., soil, surface water, atmosphere), it rapidly hydrolyzes. The silicon-chlorine bonds are cleaved, and the chlorine atoms are replaced by hydroxyl (-OH) groups.
The initial hydrolysis reaction can be represented as: C₁₀H₂₁Si(CH₃)Cl₂ + 2H₂O → C₁₀H₂₁Si(CH₃)(OH)₂ + 2HCl
This reaction produces n-decylmethylsilanediol and hydrochloric acid. acs.org The silanediol (B1258837) is an intermediate product that can undergo further condensation reactions.
Formation and Impact of Decomposition Products
The hydrolysis of this compound results in the formation of two primary decomposition products with distinct environmental impacts:
Hydrochloric Acid (HCl): The release of hydrochloric acid leads to a localized decrease in the pH of the surrounding environment, causing acidification. dcceew.gov.aunih.gov In aquatic systems, a sudden drop in pH can be harmful to aquatic life. npl.co.uk In soil, increased acidity can affect nutrient availability and microbial activity. However, in most environmental scenarios, the generated HCl is likely to be neutralized by the natural buffering capacity of soils and water bodies.
n-Decylmethylsilanediol and its Condensates: The n-decylmethylsilanediol is a relatively water-soluble compound. Studies on the analogous dimethylsilanediol (B41321) (DMSD) have shown that it can be mobile in soil, moving with soil water. nih.govnih.govoup.comoup.comresearchgate.net DMSD can be transported upwards in the soil profile during evaporation and can be taken up by plants and subsequently volatilized through transpiration. nih.govoup.com Over time, the silanediol molecules can undergo condensation polymerization to form longer-chain siloxanes (silicones). The ultimate fate of these organosilicon compounds in the environment is degradation to inorganic constituents: silica (B1680970) (silicon dioxide), carbon dioxide, and water.
The long decyl chain attached to the silicon atom will also undergo biodegradation, although specific studies on the biodegradation of this particular silane were not found. Generally, long alkyl chains are susceptible to microbial degradation in the environment.
Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several of these principles are relevant to the synthesis and application of this compound.
Atom Economy: The Müller-Rochow process, while efficient, is not perfectly atom-economical as it produces a range of by-products alongside the desired dichlorosilane. azom.comencyclopedia.pub Research into more selective catalysts can improve the atom economy by minimizing the formation of unwanted side products.
Use of Catalysis: The direct process relies on a copper catalyst. Research into more efficient and environmentally benign catalysts is an active area. For instance, alternative catalysts and promoters are being investigated to improve the selectivity and reduce the energy requirements of the reaction. mdpi.com
Designing Safer Chemicals: While this compound itself is reactive and corrosive due to its chlorosilane nature, its hydrolysis products (siloxanes) are generally considered to have low toxicity.
Safer Solvents and Auxiliaries: The direct synthesis is a gas-solid phase reaction, minimizing the need for solvents. xjysilicone.com However, purification steps may involve solvents. The use of greener solvents in these downstream processes can reduce the environmental impact.
Design for Energy Efficiency: The high temperatures required for the Müller-Rochow process are a significant drawback. uni-wuppertal.de Developing catalysts that can operate at lower temperatures would significantly reduce the energy footprint of production. researchgate.net
Use of Renewable Feedstocks: The alkyl group (decyl) is typically derived from petrochemical sources. Exploring bio-based sources for the alkyl chain could improve the sustainability profile of the molecule.
Reduce Derivatives: The direct synthesis aims to produce the target molecule in a single step, which aligns with the principle of reducing derivatization.
Inherently Safer Chemistry for Accident Prevention: The high reactivity and flammability of chlorosilanes pose safety risks. Process intensification and improved reactor design can help to manage these risks.
Recent research has explored chlorine-free, "green" synthesis routes for organosilanes, such as the direct reaction of silicon with dimethyl ether, to produce methylmethoxysilanes, avoiding the formation of corrosive HCl. rsc.org Another innovative approach involves a new industrial process named SisAl, which uses aluminum instead of carbon as a reducing agent in silicon production, eliminating direct CO₂ and NOx emissions. norwegianscitechnews.com These advancements point towards a more sustainable future for organosilane chemistry.
Recycling and Valorization of Silane-Modified Materials
The widespread application of this compound to create durable, hydrophobic surfaces presents a significant challenge at the end of a product's life cycle. The very stability of the resulting poly(n-decylmethylsiloxane) network, which is responsible for its excellent performance, makes these materials resistant to natural degradation and difficult to recycle. Materials modified with this silane form a robust, cross-linked polymeric layer covalently bonded to the substrate, rendering simple mechanical recycling largely ineffective. Mechanical grinding, for instance, would typically result in a low-value filler material where the properties of the composite are degraded. Consequently, advanced chemical recycling strategies are essential for breaking down these resilient materials to recover valuable chemical constituents, fostering a circular economy for silicone-based products.
The primary route for the high-value recycling of materials modified with this compound is chemical depolymerization. This process aims to systematically break the strong silicon-oxygen (Si-O-Si) bonds that form the backbone of the polysiloxane network. This approach is analogous to the established methods for recycling common silicones like polydimethylsiloxane (B3030410) (PDMS). Several catalytic systems have been developed to achieve this, each with distinct mechanisms and yielding different products.
Key Chemical Recycling Methodologies:
Acid or Base Catalysis: Strong acids (e.g., sulfuric acid) or bases (e.g., potassium hydroxide) can effectively catalyze the cleavage of siloxane bonds. gelest.com This process typically requires elevated temperatures and can break down the polymer network into a mixture of linear and cyclic oligo(n-decylmethylsiloxane)s. The reaction equilibrium can be shifted to favor the formation of low-molecular-weight products by continuously removing them from the reaction mixture.
Fluoride-Ion Catalysis: Fluoride (B91410) ions are highly effective nucleophiles for attacking the silicon centers in the siloxane backbone. Catalysts such as tetrabutylammonium (B224687) fluoride (TBAF) can facilitate depolymerization under milder, even room-temperature, conditions compared to traditional acid or base catalysis. rsc.org This method is advantageous as it can reduce the energy input required for recycling. The resulting products are typically cyclic siloxane species.
Supercritical Fluids: The use of supercritical alcohols, such as methanol (B129727) or propanol, has been explored for selectively decomposing the siloxane cross-links in materials like silane-crosslinked polyethylene (B3416737) (Si-XLPE). researchgate.net This technique could potentially be adapted to cleave the siloxane network from a substrate, allowing for the recovery of both the polymer and the underlying material.
The presence of the long, hydrophobic n-decyl group on the silicon backbone is a critical consideration. While it does not alter the fundamental chemistry of Si-O bond cleavage, it can influence reaction kinetics by affecting solvent compatibility and creating steric hindrance around the silicon centers. However, this functional group is also key to the valorization of the recycled products.
Valorization Pathways for Recycled Components
Valorization refers to the process of converting waste or byproducts into more valuable materials. For silane-modified materials, this involves not only recovering the substrate but also upcycling the components of the silane coating into high-value chemical feedstocks.
Recovery of Functional Siloxane Oligomers: The primary goal of chemical recycling is to recover the oligo(n-decylmethylsiloxane)s. These recovered oligomers are not waste; they are valuable functional monomers. After purification, they can be repolymerized to manufacture new, virgin-quality silicone products. The retained n-decyl groups make these oligomers particularly useful for synthesizing specialty silicones for applications requiring high hydrophobicity, such as advanced waterproof coatings, lubricants, and high-performance elastomers. This creates a closed-loop system where end-of-life coatings are transformed back into precursors for new high-performance materials.
Substrate Reuse: A significant benefit of chemical recycling is the potential to restore the original substrate to a clean, unmodified state. Once the polysiloxane layer is chemically removed, materials like glass, metals, or high-value composites (e.g., carbon fiber) can be recovered. mdpi.com This allows the substrate to be recycled through its own established stream or reused directly, preserving its intrinsic value and avoiding landfill disposal.
Valorization of Hydrolysis Byproducts: During the initial application of this compound, its reaction with moisture (hydrolysis) produces hydrochloric acid (HCl) as a byproduct. In an industrial setting, this HCl can be captured and utilized as a common chemical reagent, representing a form of byproduct valorization at the manufacturing stage.
The table below summarizes key research findings on the chemical depolymerization of polysiloxanes, which forms the basis for recycling materials modified with this compound.
Table 1: Research Findings on Chemical Depolymerization of Polysiloxanes
| Catalyst System | Typical Conditions | Primary Products | Key Advantages |
|---|---|---|---|
| Strong Acids (e.g., H₂SO₄) | High Temperature (150-180°C) | Mixture of cyclic and linear oligomers | Effective for various silicone wastes |
| Strong Bases (e.g., KOH) | High Temperature (140-180°C) | Cyclic Siloxanes (e.g., D₃, D₄, D₅) | High yield of cyclic monomers |
| Fluoride Ions (e.g., TBAF) | Room Temperature to 80°C | Cyclic Siloxanes (primarily D₄, D₅, D₆) | Mild reaction conditions, low energy use rsc.org |
| Supercritical Alcohols | High Temperature & Pressure (e.g., 300-340°C) | De-crosslinked polymer, alcohol-capped silanes | Selective cleavage of siloxane bonds researchgate.net |
The potential valorization pathways for the different components recovered from the recycling process are outlined in the following table.
Table 2: Valorization Pathways for Recycled this compound-Modified Materials
| Recovered Component | Potential Valorization Route | High-Value End Products |
|---|---|---|
| Oligo(n-decylmethylsiloxane)s | Purification and Repolymerization | New hydrophobic coatings, specialty silicone fluids, elastomers, release agents. |
| Original Substrate (e.g., glass, metal) | Cleaning and Reuse/Recycling | Recycled raw material for its original supply chain (e.g., new glass products). |
| Hydrochloric Acid (from initial hydrolysis) | Capture and Purification | Industrial chemical reagent. |
Future Research Trajectories and Emerging Applications of N Decylmethyldichlorosilane
Exploration of Advanced Functionalization and Derivatization Strategies
Future research into n-decylmethyldichlorosilane is poised to delve into more sophisticated functionalization and derivatization strategies to tailor its properties for specific applications. The reactivity of the silicon-chlorine bonds provides a gateway for a multitude of chemical transformations.
Advanced derivatization will likely focus on the introduction of a diverse range of functional groups to the silane (B1218182) molecule. These could include moieties that impart specific chemical recognition, optical, or electronic properties. For instance, the attachment of chromophores or fluorophores could lead to the development of novel sensory materials. Similarly, the incorporation of biocompatible polymers like polyethylene (B3416737) glycol (PEG) could enhance the utility of this compound in biomedical applications by reducing non-specific protein adsorption.
The exploration of controlled polymerization techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP), initiated from surfaces functionalized with this compound derivatives, presents another exciting avenue. This would enable the growth of well-defined polymer brushes with precise control over thickness, density, and composition, leading to surfaces with tunable wettability, adhesion, and biocompatibility.
Table 1: Potential Functional Groups for Derivatization of this compound and Their Prospective Applications
| Functional Group | Potential Application | Research Focus |
| Amino (-NH2) | Bioconjugation, catalysis, adhesion promotion | Development of efficient and selective amination reactions. |
| Epoxy | Crosslinking in composites, surface coating | Ring-opening reactions to introduce further functionalities. |
| Thiol (-SH) | Gold nanoparticle binding, click chemistry | Thiol-ene and thiol-yne click reactions for surface patterning. |
| Azide (-N3) | Bioorthogonal chemistry, surface ligation | Copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions. |
| Phosphonic Acid | Metal oxide surface binding, corrosion inhibition | Synthesis of phosphonate-terminated silanes for robust surface modification. |
Detailed research findings indicate that organofunctional silanes can act as "bridges" to promote adhesion between polymers and inorganic substrates. nih.gov The hydrolysis of alkoxy or chloro groups in silanes to form silanols is a crucial initial step for bonding to surfaces. nih.gov
Integration with Responsive and Adaptive Material Systems
The integration of this compound into responsive and adaptive material systems, also known as "smart materials," is a promising area of future research. These materials can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific analytes.
The long decyl chain of this compound can be exploited to create hydrophobic surfaces that can be switched to a hydrophilic state. For example, by co-functionalizing a surface with this compound and a stimuli-responsive polymer, it is possible to create surfaces that change their wettability on demand. This could have applications in microfluidics, self-cleaning surfaces, and controlled drug release systems.
Furthermore, self-assembled monolayers (SAMs) formed from this compound and its derivatives can serve as platforms for the immobilization of responsive molecules. The decyl chains can act as a flexible matrix, allowing for conformational changes in the immobilized molecules upon stimulation. This could be utilized in the development of dynamic biosensors and actuators.
Table 2: Examples of Stimuli-Responsive Systems Incorporating Alkylsilanes
| Stimulus | Responsive Behavior | Potential Application |
| pH | Change in surface charge and wettability | Drug delivery, biosensing |
| Temperature | Reversible hydrophobic/hydrophilic transition | Cell sheet engineering, smart textiles |
| Light | Photo-induced cleavage or isomerization | Controlled release, photopatterning |
| Analyte | Specific binding leading to a detectable signal | Diagnostics, environmental monitoring |
The development of multifunctional nanomaterials from the controlled assembly of responsive copolymers requires a high level of control over the molecular structure of the building blocks. klinger-lab.de
Scalable Manufacturing and Industrial Implementation Challenges
While the potential applications of this compound are vast, its successful industrial implementation hinges on overcoming challenges related to scalable and cost-effective manufacturing. The synthesis of specialty silanes often involves multi-step processes and requires careful handling of reactive intermediates.
Future research in this area will need to focus on the development of more efficient and sustainable synthetic routes. This could involve the use of novel catalysts, flow chemistry processes, or bio-inspired synthesis methods. Process optimization to improve yield, reduce waste, and minimize energy consumption will be crucial for economic viability.
Another significant challenge is the handling and formulation of dichlorosilanes, which are sensitive to moisture. The development of stable formulations and robust deposition techniques, such as chemical vapor deposition (CVD) and solution-based methods, will be essential for their widespread adoption in industrial processes. The quality control of the resulting functionalized surfaces will also require the development of reliable and high-throughput characterization techniques.
Table 3: Key Challenges and Research Directions in the Industrialization of this compound
| Challenge | Research Direction |
| Cost-effective synthesis | Development of catalytic routes, process intensification. |
| Handling and stability | Formulation development, moisture-free deposition techniques. |
| Process control and quality assurance | In-situ monitoring, advanced surface characterization. |
| Environmental, health, and safety | Green chemistry approaches, lifecycle assessment. |
The industrial production of silanes often involves the reaction of powdered silicon with hydrochloric acid to produce trichlorosilane, which can then be further processed. fortunebusinessinsights.com The inherent flammability and reactivity of some silanes necessitate stringent safety measures, which can increase production costs. archivemarketresearch.com
Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science
The unique properties of this compound position it at the crossroads of several scientific disciplines, offering exciting opportunities for interdisciplinary research.
In the realm of chemistry and materials science , the focus will be on designing and synthesizing novel derivatives with tailored functionalities. This includes the development of advanced coatings with enhanced durability, corrosion resistance, and self-healing properties. mdpi.com
From a biological perspective , surfaces modified with this compound can be used to study cell-surface interactions, protein adsorption, and biofilm formation. By creating well-defined chemical patterns on surfaces, researchers can investigate how cells respond to different chemical cues, which is crucial for the development of new biomaterials and medical implants. The use of silanes to create hydrophobic surfaces is a key application in this area. nbinno.com
In environmental science , this compound-based materials could find applications in environmental monitoring and remediation. For example, functionalized surfaces could be used to create highly sensitive and selective biosensors for the detection of pollutants in water and air. researchgate.netyoutube.com Additionally, hydrophobic coatings derived from this silane could be used to develop anti-fouling surfaces for marine applications, reducing the need for toxic biocides.
Table 4: Interdisciplinary Research Opportunities for this compound
| Discipline | Research Area | Potential Impact |
| Chemistry | Advanced coatings, catalysis | Improved material performance and sustainability. |
| Biology | Biosensors, biomaterials | Enhanced diagnostics and medical devices. |
| Environmental Science | Pollutant detection, anti-fouling surfaces | Cleaner environment and improved monitoring capabilities. |
The development of biosensors for environmental analysis is a growing field that can benefit from novel materials for sensor fabrication. researchgate.net Biosensors combine a biological recognition element with a transducer to detect specific substances. youtube.com
Q & A
Q. What are the critical safety precautions when handling n-decylmethyldichlorosilane in laboratory settings?
Methodological Answer:
- Engineering Controls : Use inert-atmosphere gloveboxes or Schlenk lines to prevent hydrolysis, as chlorosilanes react violently with moisture . Ensure fume hoods with >100 fpm face velocity for open handling .
- PPE : Wear fire-resistant lab coats, nitrile gloves (tested for chlorosilane compatibility), and full-face respirators if ventilation is insufficient . Safety goggles must comply with EN 166 or NIOSH standards .
- Spill Management : Immediately isolate the area, neutralize spills with dry sand or sodium bicarbonate, and dispose of waste in sealed containers labeled "Reactive Chlorosilane Waste" .
Q. How should this compound be characterized to confirm purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use H and Si NMR to verify the absence of hydrolysis byproducts (e.g., silanols) and confirm the methyl-decyl substitution pattern.
- FTIR : Monitor Si-Cl stretches (~500–600 cm) and C-H stretches (~2800–3000 cm) to assess functional group integrity.
- Karl Fischer Titration : Quantify water content (<50 ppm) to ensure anhydrous conditions during synthesis or storage .
Q. What solvents and reaction conditions are optimal for synthesizing siloxane polymers using this compound?
Methodological Answer:
- Solvent Selection : Use dry toluene or hexane to solubilize the chlorosilane while minimizing side reactions. Avoid polar aprotic solvents (e.g., DMF) due to their hygroscopic nature .
- Catalysis : Employ amine catalysts (e.g., triethylamine) to scavenge HCl during condensation reactions.
- Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis while allowing controlled polymer growth .
Advanced Research Questions
Q. How can contradictory data on the hydrolysis kinetics of this compound be resolved?
Methodological Answer:
- Controlled Replication : Repeat experiments under strictly anhydrous conditions using in situ FTIR to track Si-Cl bond cleavage rates .
- Isotopic Labeling : Use DO instead of HO to distinguish hydrolysis pathways via H NMR .
- Computational Modeling : Perform DFT calculations to compare activation energies of proposed hydrolysis mechanisms (e.g., SN2 vs. radical pathways) .
Q. What strategies mitigate side reactions during the functionalization of this compound with bulky nucleophiles?
Methodological Answer:
- Steric Shielding : Introduce sterically hindered bases (e.g., 2,6-lutidine) to slow undesired oligomerization .
- Stepwise Functionalization : First substitute one chloride with a stabilizing group (e.g., trimethylsilyl), then react the second chloride with the bulky nucleophile .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate species and adjust reaction stoichiometry dynamically .
Q. How can researchers design experiments to study the thermal stability of this compound-derived coatings?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air up to 600°C to identify decomposition thresholds.
- Dynamic Mechanical Analysis (DMA) : Assess viscoelastic properties at varying temperatures to correlate stability with crosslink density .
- Accelerated Aging Tests : Expose coatings to elevated temperatures (100–150°C) and humidity (85% RH) for 500+ hours, then analyze via XPS for Si-O-Si network integrity .
Data Management & Reproducibility
Q. How should researchers document and share datasets involving this compound to ensure reproducibility?
Methodological Answer:
- FAIR Principles : Use repositories like Chemotion or RADAR4Chem to store raw NMR, FTIR, and TGA data with metadata (e.g., humidity levels during synthesis) .
- Electronic Lab Notebooks (ELNs) : Record reaction parameters (e.g., solvent purity, stirring rates) in Chemotion ELN to enable replication .
- Contradiction Logs : Document unexpected results (e.g., anomalous hydrolysis rates) and propose hypotheses for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
